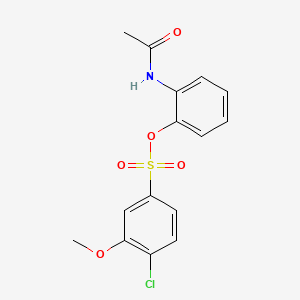
2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further substituted with a 4-chloro-3-methoxybenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 2-(Acetylamino)phenol with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of high-purity reagents and solvents is crucial to obtain a product that meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonate group can also interact with charged residues, further stabilizing the complex. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Acetylamino)-4-methylphenyl acetate: An acetate ester with similar structural features.
Azithromycin Related Compound H: Contains a sulfonyl group and an acetylamino group.
4-(2-Acetylamino-3-phenyl-acryloylamino)-butyric acid: Another compound with an acetylamino group and aromatic ring.
Uniqueness
2-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both the chloro and methoxy substituents on the benzene ring, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C15H14ClNO5S |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 4-chloro-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-13-5-3-4-6-14(13)22-23(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
HDQTYPYYSYZXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate](/img/structure/B13377211.png)
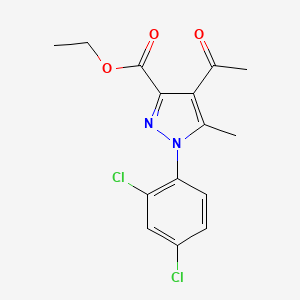
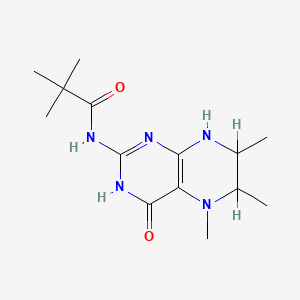
![Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377225.png)
![3-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B13377230.png)

![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)
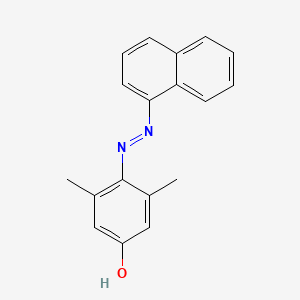

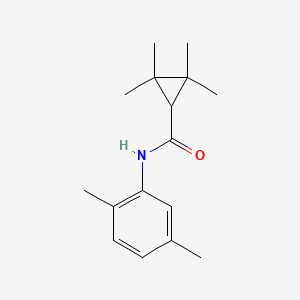
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)
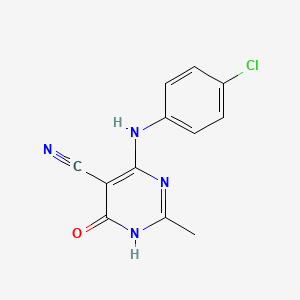
![Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B13377280.png)
![2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13377283.png)
